molecular formula C19H18N2O2 B3847872 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one CAS No. 5376-30-7

2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B3847872
CAS RN: 5376-30-7
M. Wt: 306.4 g/mol
InChI Key: DREUVSJFZBNKNS-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one, also known as TBOA, is a chemical compound that has been used in scientific research for its ability to inhibit glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its dysregulation has been implicated in various neurological disorders.

Mechanism of Action

2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. It has also been shown to have neuroprotective effects and can reduce brain damage caused by ischemia.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several advantages as a research tool. It is highly specific for glutamate transporters and does not affect other neurotransmitter systems. It is also relatively stable and can be stored for long periods of time. However, 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has some limitations as well. It is a potent inhibitor of glutamate transporters and can cause excitotoxicity at high concentrations. It also has poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research involving 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used in vivo. Another area of interest is the investigation of the role of glutamate transporters in various neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, 2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one can be used to study the effects of glutamate dysregulation on brain development and plasticity.

Scientific Research Applications

2-(4-tert-butylphenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been used to investigate the mechanisms of action of these transporters and their potential as targets for therapeutic intervention.

properties

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-19(2,3)15-8-6-14(7-9-15)17-21-16(18(22)23-17)11-13-5-4-10-20-12-13/h4-12H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREUVSJFZBNKNS-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416824
Record name ST50973664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

CAS RN

5376-30-7
Record name ST50973664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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